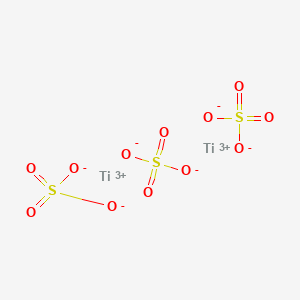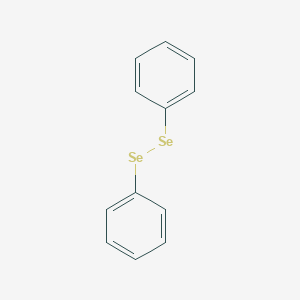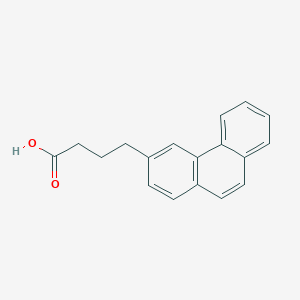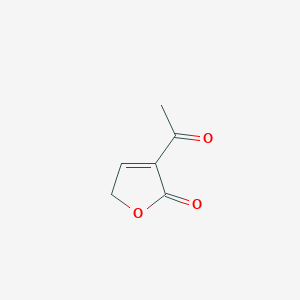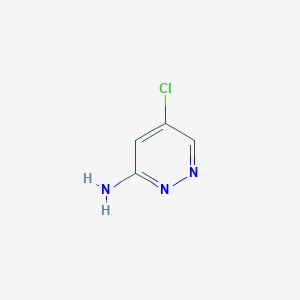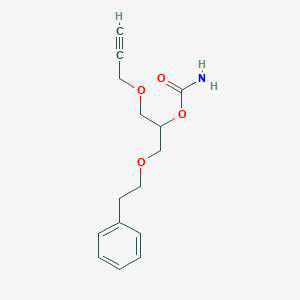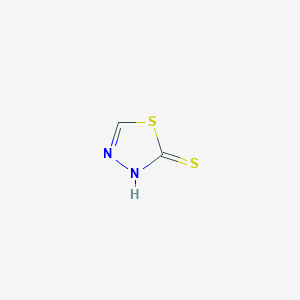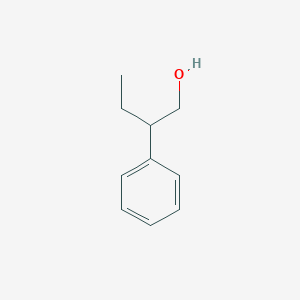
2-Phenyl-1-butanol
Descripción general
Descripción
2-Phenyl-1-butanol is a compound that belongs to the class of phenyl derivatives of butanol isomers. It is characterized by the presence of a phenyl group attached to the first carbon of butanol. This aromatic moiety significantly influences the compound's physical and chemical properties, such as hydrogen bonding and molecular organization .
Synthesis Analysis
The synthesis of compounds related to 2-Phenyl-1-butanol involves various chemical reactions and starting materials. For instance, the synthesis of diethyl 1-[(13C)methyl]-3-phenyl(1,3-13C2)bicyclo[1.1.0]butane-exo,exo-2,4-dicarboxylate, which shares a phenyl group and a butane backbone with 2-Phenyl-1-butanol, includes steps such as Grignard reaction, reduction, and carbonation . Another related synthesis is the preparation of 2-methyl-2-hydroxy-1-phenyl-1-butanone, which involves chlorination and hydrolysis steps .
Molecular Structure Analysis
The molecular structure of phenyl derivatives of butanol, including 2-Phenyl-1-butanol, has been studied using wide-angle X-ray scattering and molecular dynamics simulations. These studies have shown that the location of the hydroxyl group and the addition of the phenyl group lead to a more disordered molecular organization compared to their aliphatic counterparts .
Chemical Reactions Analysis
Chemical reactions involving phenyl derivatives of butanol often result in the formation of complex structures. For example, the chelated complex [PdLCl2] reacts with alcohols to yield a chiral cyclometallated complex, indicating the reactivity of such compounds with transition metals . The presence of the phenyl group can also influence the reactivity and stability of the molecule, as seen in the case of the 4-cyano-2-butenyl group used as a protecting group in oligonucleotide synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Phenyl-1-butanol and its derivatives are influenced by the presence of the phenyl group. This group decreases the number of hydrogen bonds and the size of supramolecular clusters formed via the O–H···O scheme, leading to a lower association ability via hydrogen bonds. The competing π–π interactions also contribute to the structural properties of these molecules . Additionally, the toxicologic and dermatologic review of 2-methyl-4-phenyl-2-butanol, a tertiary alcohol related to 2-Phenyl-1-butanol, provides insights into the safety and physical properties of these types of compounds .
Aplicaciones Científicas De Investigación
Organic Chemistry
2-Phenyl-1-butanol is used in the field of organic chemistry . It is a product of the reaction between Grignard reagents and carbonyl compounds . The Grignard reagents, prepared by the reaction of organohalides with magnesium, react with carbonyl compounds to yield alcohols . The reaction involves the addition of a carbanion nucleophile to the carbonyl compound . This reaction is a useful method of alcohol synthesis .
Thermodynamic Studies
®- (+)-1-Phenyl-1-butanol can be used as a substrate in thermodynamic studies . It is used in the transesterification of phenyl alkanols with butyl acetate in the presence of a lipase enzyme . It is also used in the reduction of phenyl alkanones in the presence of a ketoreductase enzyme .
Synthesis of 2-Phenylbutane
2-Phenyl-2-butanol is used in the synthesis of 2-phenylbutane in trifluoroacetic acid-dichloromethane .
Production of Aromatic Compounds
2-Phenyl-1-butanol is used in the production of aromatic compounds . It is a product of the reaction between Grignard reagents and carbonyl compounds . The Grignard reagents, prepared by the reaction of organohalides with magnesium, react with carbonyl compounds to yield alcohols . This reaction involves the addition of a carbanion nucleophile to the carbonyl compound . This reaction is a useful method of alcohol synthesis .
Biological Potential of Indole Derivatives
2-Phenyl-1-butanol has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
Production of Butanol from Biomass
2-Phenyl-1-butanol can be used in the production of butanol from biomass . Under the optimal conditions of pH 5.2 and 250 mg/L of FeSO4·7H2O, butanol production increased by 11.77% compared with the control .
Perfume Industry
2-Phenyl-1-butanol is used as an efficient diluent solvent in the perfume industry . It is used in the formulation of various fragrances due to its aromatic properties .
Pharmaceutical Industry
2-Phenyl-1-butanol is used as a solvent for the preparation of pharmaceutical products such as antibiotics, vitamins, and hormones . It is also used in the synthesis of butyl acrylate and methacrylate esters, butyl glycol ether, butyl acetate, etc .
Oil Industry
2-Phenyl-1-butanol is used as an efficient diluent solvent in the oil industry . It is used in various oil extraction processes due to its solvent properties .
Flavor Industry
2-Phenyl-1-butanol is used as an extracting agent (food-grade) in the flavor industry . It is used in the extraction of various flavors due to its solvent properties .
Biofuel Production
2-Phenyl-1-butanol can be used in the production of biofuels . It is used in the synthesis of butanol, a next-generation biofuel, from CO2 using photosynthetic organisms . This process is an attractive approach for the production of sustainable fuels .
Antiviral Activity
2-Phenyl-1-butanol derivatives have been reported as antiviral agents . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
Safety And Hazards
Propiedades
IUPAC Name |
2-phenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHNBMQCHKKDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901034023 | |
| Record name | 2-Phenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901034023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-butanol | |
CAS RN |
2035-94-1, 89104-46-1 | |
| Record name | β-Ethylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2035-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylbutane-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2035-94-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2035-94-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18742 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901034023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylbutane-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



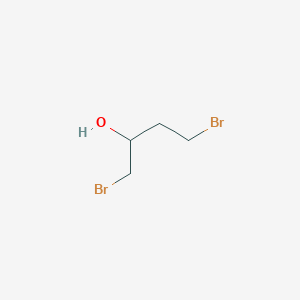
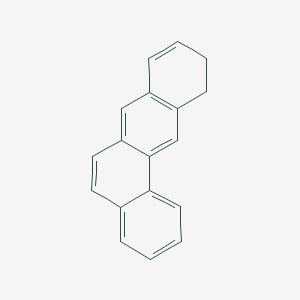
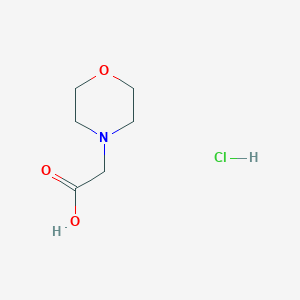
![1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B104656.png)
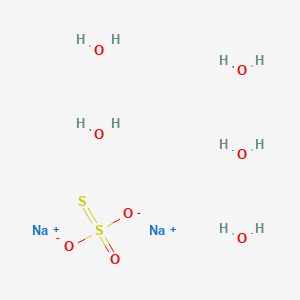
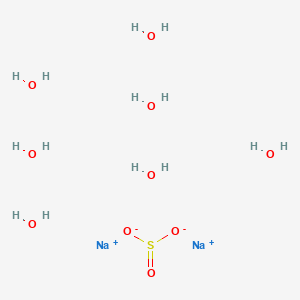
![8,9,10,11-Tetrahydrobenzo[a]anthracen-8-ol](/img/structure/B104666.png)
